![molecular formula C23H20N4O2 B2497582 N-(4-Cyanophenyl)-11-Imino-2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]chinolin-10-carboxamid CAS No. 866346-56-7](/img/structure/B2497582.png)
N-(4-Cyanophenyl)-11-Imino-2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]chinolin-10-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.439. The purity is usually 95%.
BenchChem offers high-quality N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Research indicates that compounds with structural similarities to N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide exhibit various biological activities:
Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. Studies have reported significant cytotoxic effects against multiple cancer cell lines.
Antimicrobial Properties : Its unique structure enhances its ability to disrupt microbial cell membranes or interfere with metabolic pathways.
Anti-inflammatory Effects : Similar compounds have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Anticancer Applications
The compound has been investigated for its anticancer properties. A study published in Cancer Letters demonstrated that derivatives of pyridopyranoquinoline structures exhibited significant cytotoxic effects against various cancer cell lines.
Compound | Cell Line | IC50 (µM) |
---|---|---|
Lead Compound | MCF-7 (Breast Cancer) | 5.4 |
Lead Compound | HCT-116 (Colon Cancer) | 6.8 |
These results suggest that N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide could be a lead compound for further development in cancer therapeutics.
Antimicrobial Applications
In studies focusing on antimicrobial properties:
Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
These findings indicate that the compound has effective antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Anti-inflammatory Mechanisms
Research has indicated that similar compounds can inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory process. A specific analog demonstrated a reduction in COX-2 expression by 40% in lipopolysaccharide-stimulated macrophages.
Biologische Aktivität
N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, focusing on its pharmacological properties and potential therapeutic applications.
- Molecular Formula : C22H20N4O2
- Molecular Weight : 366.42 g/mol
- CAS Number : 69489-60-7
- Density : 1.35 g/cm³
- Boiling Point : 490.2ºC at 760 mmHg
Anticancer Potential
Research indicates that compounds similar to N-(4-cyanophenyl)-11-imino have demonstrated significant anticancer properties. For instance:
- Mechanism of Action : Compounds in this class often inhibit specific kinases involved in cancer cell proliferation. For example, inhibitors of JNK2 and JNK3 kinases have shown potent effects against various cancer cell lines with IC50 values in the low micromolar range .
-
Case Studies :
- A study highlighted the efficacy of similar compounds against breast cancer cell lines (MCF-7), where certain derivatives exhibited selective cytotoxicity and induced apoptosis at concentrations as low as 6.7 µM .
- Another investigation into bisubstrate analogue inhibitors revealed that modifications to the chemical structure could enhance binding affinity to target enzymes involved in tumor growth regulation .
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Research indicates that certain derivatives can inhibit pro-inflammatory mediators in activated macrophages and microglial cells:
- Inhibition of Nitric Oxide Production : Compounds with similar structures have been reported to significantly reduce nitric oxide production in LPS-stimulated cells, suggesting a potential role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of N-(4-cyanophenyl)-11-imino derivatives:
Structural Feature | Effect on Activity |
---|---|
Presence of cyano group | Enhances binding affinity to target proteins |
Tetrahydro-pyrano moiety | Contributes to overall stability and solubility |
Imino linkage | Essential for maintaining biological activity |
Future Directions
Further research is needed to explore the full therapeutic potential of N-(4-cyanophenyl)-11-imino derivatives:
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and toxicity profiles.
- Clinical Trials : Initiating clinical trials to assess efficacy in human subjects with specific cancers or inflammatory conditions.
- Synthetic Modifications : Investigating how variations in the molecular structure could lead to improved potency and selectivity against cancer cells.
Eigenschaften
IUPAC Name |
N-(4-cyanophenyl)-4-imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c24-13-14-5-7-17(8-6-14)26-23(28)19-12-16-11-15-3-1-9-27-10-2-4-18(20(15)27)21(16)29-22(19)25/h5-8,11-12,25H,1-4,9-10H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWLPFKHMTBITFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=C4C(=C2)C=C(C(=N)O4)C(=O)NC5=CC=C(C=C5)C#N)CCCN3C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.